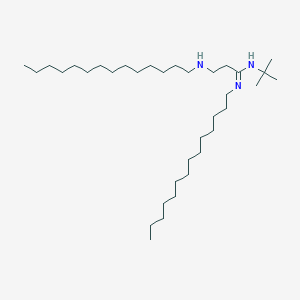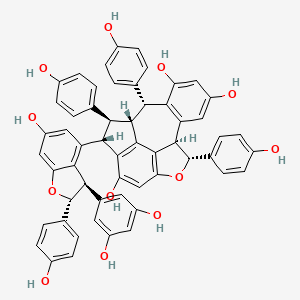
Vaticanol B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vaticanol B is a natural product found in Hopea utilis, Upuna borneensis, and other organisms with data available.
Applications De Recherche Scientifique
Anti-Inflammatory and ER Stress Regulation
Vaticanol B, identified as a tetramer of resveratrol, exhibits significant anti-inflammatory properties and regulates endoplasmic reticulum (ER) stress. It has been found to protect against ER stress-induced cell death and suppress the induction of unfolded protein response-targeted genes such as GRP78 and CHOP. This compound also inhibits the production of various inflammatory modulators like tumor necrosis factor-alpha, nitric oxide, and prostaglandin E(2), especially in the presence of lipopolysaccharide. It improves the ER environment by reducing the protein load on the ER and maintaining its membrane integrity, suggesting its potential as an innovative anti-inflammatory agent (Tabata et al., 2007).
Induction of Apoptosis in Cancer Cell Lines
Vaticanol C, another resveratrol tetramer closely related to this compound, has been demonstrated to induce apoptosis in various human colon cancer cell lines. This is characterized by nuclear changes and DNA ladder formation. Such activity indicates the potential of this compound and its related compounds in cancer therapy, particularly in inducing cell death in cancer cells (Ito et al., 2002).
Inhibition of Mediator Release from Mast Cells
Studies have shown that this compound, along with other related compounds, can inhibit the release of mediators like histamine, tumor necrosis factor-α (TNF-α), and leukotrienes from bone marrow-derived mast cells. This points towards its role in controlling allergic reactions and inflammatory responses, making it a potential therapeutic agent in conditions involving mast cell activation (Bao, 2004).
Potential in Reducing Metastasis
In a study involving a mouse metastatic mammary cancer model, vaticanol C significantly decreased the multiplicity of lymph node and lung metastases. This suggests that this compound and related compounds might have a role in reducing or preventing metastasis in certain types of cancers, such as breast cancer, making it a potential candidate for adjuvant therapy in metastatic cancer treatment (Shibata et al., 2007).
Propriétés
Formule moléculaire |
C56H42O12 |
|---|---|
Poids moléculaire |
906.9 g/mol |
Nom IUPAC |
(1R,2S,3S,9R,10R,17R)-3-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),11(16),12,14-hexaene-5,13,15-triol |
InChI |
InChI=1S/C56H42O12/c57-30-9-1-25(2-10-30)44-47-38(20-36(63)22-40(47)65)50-52-43(68-56(50)28-7-15-33(60)16-8-28)24-41(66)51-49(45(53(44)54(51)52)26-3-11-31(58)12-4-26)39-21-37(64)23-42-48(39)46(29-17-34(61)19-35(62)18-29)55(67-42)27-5-13-32(59)14-6-27/h1-24,44-46,49-50,53,55-66H/t44-,45-,46-,49-,50-,53+,55+,56+/m1/s1 |
Clé InChI |
VOANMQWFRWOKSM-ATGKYDEGSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@H]2[C@@H]3[C@@H](C4=C(C=C(C=C4O)O)[C@H]5[C@@H](OC6=C5C3=C([C@@H]2C7=C8[C@H]([C@@H](OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C(=C6)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |
SMILES canonique |
C1=CC(=CC=C1C2C3C(C4=C(C=C(C=C4O)O)C5C(OC6=C5C3=C(C2C7=C8C(C(OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C(=C6)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |
Synonymes |
Vaticanol B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



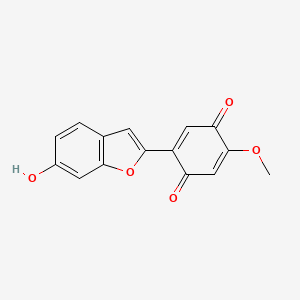

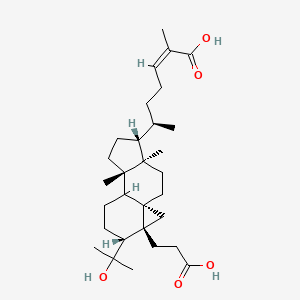
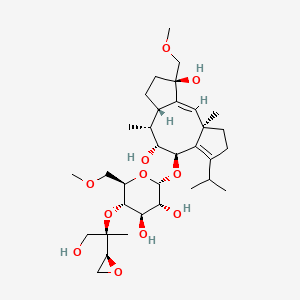
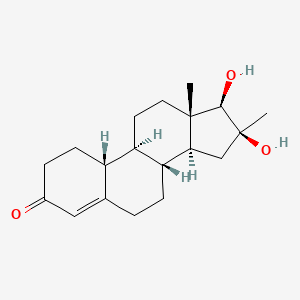
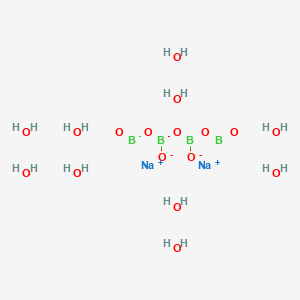
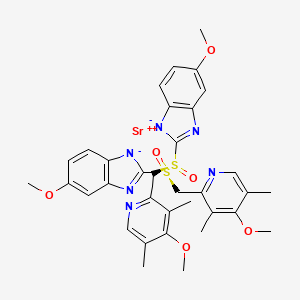



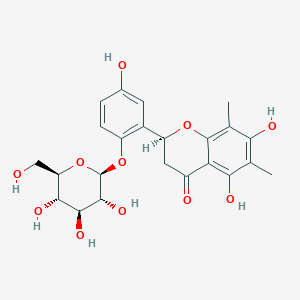

![1-Methyl-4-[2-(4-methyl-3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione](/img/structure/B1251199.png)
